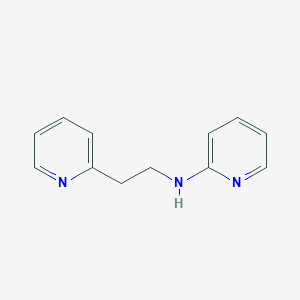
N-(2-pyridin-2-ylethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyridin-2-ylethyl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of two pyridine rings connected by an ethylamine linker. Aminopyridines are known for their significant biological and therapeutic value, making them a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-pyridin-2-ylethyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridin-2-ylethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: TBHP in toluene or decane.
Reduction: Sodium borohydride in methanol.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of N-(pyridin-2-yl)amides, while substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
N-(2-pyridin-2-ylethyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of N-(2-pyridin-2-ylethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the binding of certain ligands to their receptors, thereby modulating biological responses. The compound’s effects are mediated through its interaction with histamine receptors, which play a crucial role in various physiological processes .
Comparison with Similar Compounds
N-(2-pyridin-2-ylethyl)pyridin-2-amine can be compared with other similar compounds, such as:
N-Methyl-N,N-bis(2-pyridylethyl)amine: This compound has a similar structure but includes a methyl group, which can influence its chemical properties and biological activities.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups, leading to variations in their reactivity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds have a different core structure but are synthesized from similar starting materials, highlighting the versatility of the synthetic methods.
Properties
CAS No. |
6311-99-5 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-3-8-13-11(5-1)7-10-15-12-6-2-4-9-14-12/h1-6,8-9H,7,10H2,(H,14,15) |
InChI Key |
SNTUYLQKOKQEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


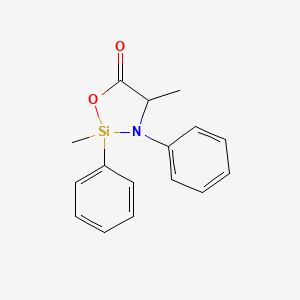
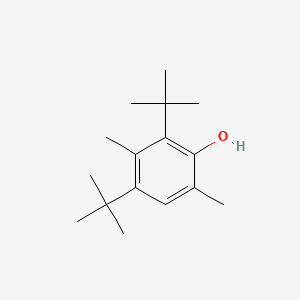
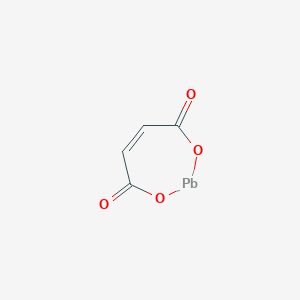
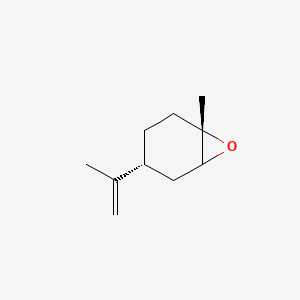
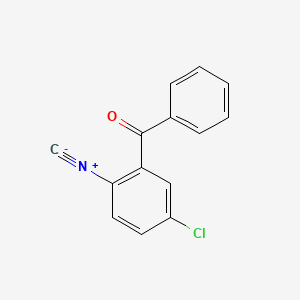
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
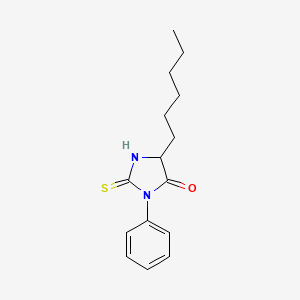
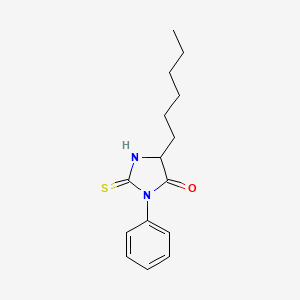
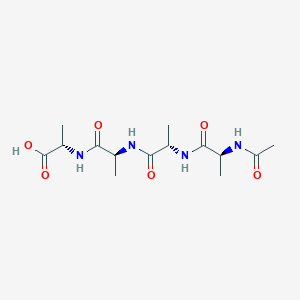
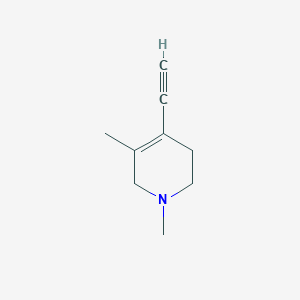
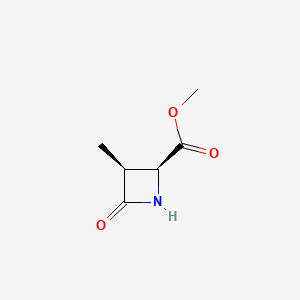

![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
